Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate
Description
Tert-butyl ((5R,8R)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate (CAS: 1341039-49-3) is a spirocyclic compound featuring a 1-azaspiro[4.5]decane core with a tert-butyl carbamate group at the 8-position and a ketone (oxo) moiety at the 2-position. Its molecular formula is C₁₄H₂₄N₂O₃ (MW: 268.36 g/mol), and it is characterized by the (5R,8R) stereochemistry, which influences its conformational rigidity and reactivity. This compound is primarily used in research settings, particularly in medicinal chemistry, where its carbamate group serves as a protective moiety for amines during synthesis . It is stored at 2–8°C to maintain stability, with a purity exceeding 95% as per quality control data .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)15-10-4-7-14(8-5-10)9-6-11(17)16-14/h10H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHWYRVVIXVMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of toluene as a solvent and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the process for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate is a spirocyclic compound with both nitrogen and carbon atoms arranged in a cyclic structure. It has a molecular formula of and a molecular weight of approximately 268.35 g/mol. The compound includes a tert-butyl group, known for its steric bulk and hydrophobic properties, making it significant in medicinal chemistry. this compound has versatile applications, including drug synthesis, catalyst development, and material science.
Scientific Research Applications
This compound and related derivatives have applications in pharmaceutical chemistry and organic synthesis .
Potential applications of this compound include:
- Drug Synthesis : It is used as an intermediate in the synthesis of pharmaceutical compounds.
- Catalyst Development : The compound can be employed in the creation of catalysts for various chemical reactions.
- Material Science : It can be utilized in the development of new materials.
Compound Comparisons
This compound shares structural similarities with other compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane carbamate | Spirocyclic | Antimicrobial |
| (R)-N-(4R)-8-[8-(2,3-dichlorophenyl)sulfanylimidazo... | Spirocyclic | Anticancer |
| Tert-butyl 4-(1,2-dihydroxyethyl)-4-(hydroxymethyl)... | Piperidine derivative | Neuroprotective |
Mechanism of Action
The mechanism by which tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule but differ in heteroatom placement, substituents, or stereochemistry, leading to distinct physicochemical and functional properties.
Tert-butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
- Key Differences: The spiro system is 2-azaspiro[4.5]decane (vs. 1-aza in the target compound), altering nitrogen placement. The oxo group is at position 3 (vs.
- Implications: Structural isomerism may lead to differences in solubility and metabolic stability. Limited data are available, but the altered heteroatom position could influence binding interactions in biological systems .
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Key Differences :
- The spiro system is 8-azaspiro[4.5]decane , with nitrogen at position 6.
- The substituent is a carboxylate ester (vs. carbamate), reducing hydrogen-bond acceptor capacity.
- Implications :
Tert-butyl (8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)(3-hydroxypropyl)carbamate
- Key Differences: The spiro system includes 1,4-dioxa (two oxygen atoms) and a cyano group at position 7.
- Implications: The cyano group increases electrophilicity, enabling nucleophilic addition reactions. Synthesized via flash chromatography (87% yield), this compound’s complexity suggests utility in advanced intermediate synthesis .
rac-2-[(5r,8r)-2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decan-8-yl]acetic Acid
- Key Differences :
- Acetic acid substituent at the 8-position introduces a carboxylic acid group (pKa ~4.7), enhancing water solubility.
- Racemic mixture (rac-) lacks stereochemical specificity, unlike the enantiomerically pure target compound.
- Implications: The carboxylic acid enables salt formation (e.g., sodium salts) for improved bioavailability. Potential applications include peptide mimetics or metal-chelating agents .
Tert-butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate Hydrochloride
- Key Differences :
- The spiro system contains 8-oxa-2-aza heteroatoms (vs. 1-aza), altering electronic properties.
- Hydrochloride salt form increases aqueous solubility and stability.
- Implications :
Data Table: Comparative Structural and Functional Properties
Biological Activity
Tert-butyl ((5R,8R)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Its structure features a spirocyclic framework which is significant for its biological interactions. The unique arrangement of atoms contributes to its pharmacological properties.
Research indicates that this compound acts primarily as an antagonist at neuropeptide Y (NPY) receptors, specifically the Y5 receptor subtype. This mechanism is crucial for its proposed use in treating eating disorders such as binge eating disorder, where modulation of appetite-regulating pathways is beneficial .
1. Neuropeptide Y Receptor Antagonism
- Target : NPY Y5 Receptor
- Effect : Inhibition of appetite stimulation
- Application : Potential treatment for obesity and binge eating disorders.
2. Antioxidant Properties
- Studies have shown that compounds similar to this compound exhibit antioxidant activities, reducing oxidative stress in various cellular models. This property may contribute to its protective effects against cellular damage induced by reactive oxygen species (ROS) .
Case Study 1: Efficacy in Animal Models
In a controlled study involving rodent models, administration of this compound resulted in a significant reduction in food intake compared to control groups. The study highlighted its potential as an anti-obesity agent through the modulation of neuropeptide signaling pathways.
Case Study 2: Cellular Protection
Another study investigated the cytoprotective effects of this compound against oxidative stress in human hepatoma cell lines (HepG2). Results indicated that treatment with this compound significantly improved cell viability and reduced apoptosis markers induced by oxidative agents such as tert-butyl hydroperoxide .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Outcome |
|---|---|---|---|
| NPY Receptor Antagonism | Inhibition of appetite | Rodent models | Reduced food intake |
| Antioxidant Activity | Scavenging ROS | HepG2 cell line | Increased cell viability |
| Cytoprotection | Protection against oxidative stress | HepG2 cell line | Reduced apoptosis |
Q & A
Q. How can computational tools enhance the design of tert-butyl carbamate derivatives for target selectivity?
- Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor binding kinetics, while free-energy perturbation (FEP) calculations predict the impact of substituents on binding affinity. For isoform-selective inhibitors (e.g., PLD2 in ), use homology modeling to identify non-conserved binding pockets and guide functional group placement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
